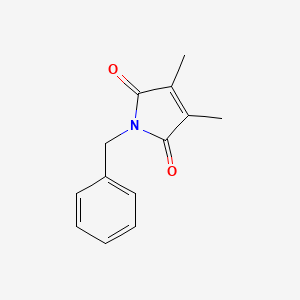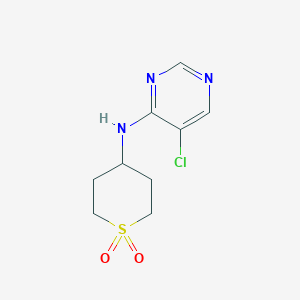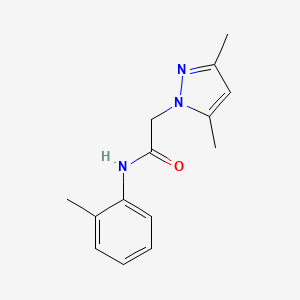![molecular formula C11H19N5O B6632927 N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMCM-T or DMCM, and it has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
DMCM-T has been studied for its potential applications in neuroscience research, specifically as a modulator of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. DMCM-T has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes DMCM-T a potential tool for studying the role of GABA-A receptors in various neurological disorders, such as anxiety, depression, and epilepsy.
Wirkmechanismus
DMCM-T acts as a positive allosteric modulator of GABA-A receptors, meaning that it enhances the activity of these receptors in the presence of GABA. Specifically, DMCM-T binds to a site on the GABA-A receptor known as the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
DMCM-T has been shown to have a range of biochemical and physiological effects, including anxiogenic, sedative, and anticonvulsant effects. These effects are likely due to the compound's ability to enhance the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. DMCM-T has also been shown to have effects on sleep, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMCM-T is its specificity for GABA-A receptors, which allows for targeted modulation of these receptors in various experimental settings. However, one limitation of DMCM-T is its short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. Additionally, DMCM-T has been shown to have off-target effects on other neurotransmitter receptors, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DMCM-T. One area of interest is the development of new compounds that are more selective for GABA-A receptors and have longer half-lives. Additionally, further research is needed to fully understand the effects of DMCM-T on sleep, memory, and learning. Finally, DMCM-T may have potential therapeutic applications for neurological disorders, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of DMCM-T involves several steps, including the reaction of cyclobutanone with dimethylamine to form 1-(dimethylamino)cyclobutanecarboxylic acid. This acid is then reacted with thionyl chloride to form 1-(dimethylamino)cyclobutanecarbonyl chloride, which is then reacted with N-methyl-1,2,4-triazole-3-carboxamide to form DMCM-T.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-15(2)11(5-4-6-11)8-16(3)10(17)9-7-12-14-13-9/h7H,4-6,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFODIRYTZWYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CN(C)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
